2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenoxy methyl group and at position 2 with a thioether linkage to a piperidin-1-yl ethanone moiety. The piperidinyl group contributes to solubility and may facilitate interactions with biological targets.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-12-4-6-13(7-5-12)22-10-14-18-19-16(23-14)24-11-15(21)20-8-2-1-3-9-20/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPXEADJLQQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity that combines the oxadiazole and piperidine moieties, known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 292.79 g/mol. The structure includes:
- A piperidine ring , which is often associated with various pharmacological activities.
- An oxadiazole ring , known for its potential in medicinal chemistry due to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In one study, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities using the serial dilution method. Compounds similar to the target compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing the oxadiazole and piperidine frameworks. For example, one study evaluated the cytotoxic effects of similar oxadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Target Compound | HeLa | 10.5 |
| Compound B | A549 | 12.0 |
The mechanism by which this compound exerts its biological activity is thought to involve the interaction with specific cellular targets. For instance, docking studies have suggested that the oxadiazole moiety may interact with bacterial enzymes or receptors involved in cell wall synthesis, while the piperidine part may enhance membrane permeability .
Case Studies
- In Silico Studies : Computational models have been used to predict the bioactivity of similar compounds based on their structural features. These studies employed Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular descriptors with biological activity, highlighting the importance of hydrophobic interactions in antimicrobial efficacy .
- In Vivo Studies : Limited in vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicated favorable absorption and distribution profiles, suggesting its viability as a therapeutic agent .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : A study reported that derivatives of oxadiazoles showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with bacterial enzymes or cell wall synthesis pathways.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | MIC: 0.35 µg/ml | MIC: 0.30 µg/ml |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans, making it a candidate for further development in antifungal therapies .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in microbial resistance mechanisms .
Therapeutic Potential
Given its biological activities, this compound could be explored for several therapeutic applications:
- Antimicrobial Agents : With increasing resistance to conventional antibiotics, compounds like this one could serve as lead molecules in the development of new antimicrobial drugs.
- Anti-inflammatory Agents : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Cancer Research : The structural components of this compound may also be investigated for their anticancer properties, as many piperidine-containing compounds have shown promise in cancer therapy.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant) depending on stoichiometry.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to nucleophilic substitution at the C-2 position due to electron-withdrawing effects of adjacent nitrogen atoms.
Reaction with Amines
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Reagents : Primary/secondary amines (e.g., methylamine, piperazine)
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Conditions : DMF, 80°C, 12 hours
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Product : Substituted oxadiazole-2-amines
Hydrolysis
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Reagents : NaOH (10% aqueous)
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Conditions : Reflux, 6 hours
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Product : 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-ol
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Yield : 85%
Ring-Opening Reactions
The oxadiazole ring can undergo ring-opening under strong acidic or basic conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 8 hours | Hydrazide derivative | Intermediate for acylhydrazines |
| LiAlH₄ | THF, 0°C to RT | Reduced ring-opened product | Synthesis of amines |
Note : Ring-opening is often accompanied by cleavage of the C-O bond in the oxadiazole moiety .
Piperidine Functionalization
The piperidine group participates in alkylation and acylation reactions:
N-Alkylation
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Reagents : Methyl iodide, K₂CO₃
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Conditions : Acetonitrile, 50°C, 24 hours
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Product : Quaternary ammonium salt
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Yield : 65%
Acylation
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Reagents : Acetyl chloride
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Conditions : Pyridine, RT, 2 hours
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Product : N-Acetylpiperidine derivative
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Yield : 78%
Photochemical Reactions
The compound undergoes photodegradation under UV light (λ = 254 nm):
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Primary Pathway : Cleavage of the thioether bond, forming 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol and 1-(piperidin-1-yl)ethanone .
-
Half-Life : 3.2 hours in methanol solution.
Reductive Desulfurization
The thioether group can be reduced using Raney nickel:
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Reagents : Raney Ni, H₂ (1 atm)
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Conditions : Ethanol, 70°C, 5 hours
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Product : Ethane-linked oxadiazole-piperidine derivative
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) data reveals:
-
Decomposition Onset : 220°C
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Primary Degradation : Oxadiazole ring decomposition followed by piperidine volatilization.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Dominant Reaction |
|---|---|---|
| Thioether | 1 | Oxidation |
| Oxadiazole C-2 | 2 | Nucleophilic substitution |
| Piperidine nitrogen | 3 | Alkylation/acylation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenoxy group (electron-withdrawing) contrasts with the 4-allyl-2-methoxyphenoxy group (electron-donating) in compound 14 . In compound 4a (), the bromo substituent increases molecular weight and may enhance DNA intercalation in EGFR inhibition .
- Piperidinyl vs. Aromatic Ethanone Substituents: Piperidinyl-containing compounds (target, 14, 18) exhibit improved solubility compared to aryl-substituted analogs like 11a (4-methoxyphenyl) . This may enhance bioavailability in antiproliferative assays. Aryl groups (e.g., 4-bromophenyl in 4a) contribute to π-π stacking in enzyme active sites, as seen in EGFR targeting .
Thioether vs. Sulfonyl Linkages :
Heterocyclic Hybrids :
Physicochemical Properties
- IR Spectroscopy : The C–S stretching vibration in the target compound (~621 cm⁻¹) aligns with analogs like 11a, confirming thioether bond integrity .
- Melting Points : Higher m.p. in brominated (4a: 277–280°C) and chlorinated (6d: 167°C) derivatives suggests increased crystallinity compared to the target compound .
- Molecular Weight and LogP : Piperidinyl derivatives (target, 14) have moderate logP values (~2.5–3.0), balancing solubility and membrane penetration .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and how can reaction yields be improved?
- Methodology : The synthesis typically involves heterocyclic ring formation (e.g., oxadiazole) followed by thioether linkage and piperidine coupling. A stepwise approach includes:
- Step 1 : Condensation of 4-chlorophenoxyacetic acid hydrazide with carbon disulfide to form the oxadiazole core .
- Step 2 : Thiolation using Lawesson’s reagent or thiourea derivatives under reflux conditions (70–80°C) in PEG-400 solvent .
- Step 3 : Piperidine coupling via nucleophilic substitution, catalyzed by Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency .
- Yield Optimization : Solvent choice (PEG-400 reduces side reactions), controlled temperature (70–80°C), and catalyst loading (10 wt%) are critical. Purity is monitored via TLC and validated by HPLC (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR identify key groups (e.g., piperidinyl protons at δ 2.5–3.5 ppm, oxadiazole carbons at 160–170 ppm) .
- IR Spectroscopy : Absorptions at 1670 cm (C=O stretch) and 1240 cm (C-O-C of oxadiazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 434.08) .
Q. How do structural features like the 4-chlorophenoxy group influence reactivity?
- The electron-withdrawing 4-chlorophenoxy group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic thiolation. Steric hindrance from the methylene bridge (-CH-) affects regioselectivity during coupling reactions .
Advanced Research Questions
Q. What mechanisms underlie this compound’s reported antimicrobial activity, and how can target selectivity be improved?
- Mechanistic Insights : The oxadiazole-thioether moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The 4-chlorophenoxy group enhances membrane permeability .
- Selectivity Optimization : Structure-activity relationship (SAR) studies suggest modifying the piperidinyl group to reduce off-target effects. For example, substituting N-methylpiperazine increases selectivity for Gram-positive pathogens .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methods :
- Molecular Docking : AutoDock Vina simulates binding to enzymes like dihydrofolate reductase (DHFR). The oxadiazole ring shows strong hydrogen bonding with active-site residues (e.g., Asp27 in E. coli DHFR) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes, revealing conformational flexibility in the piperidine moiety that affects binding affinity .
Q. How should researchers address contradictions in reported synthesis yields or biological activity data?
- Data Reconciliation :
- Synthesis Variability : Reproduce reactions under standardized conditions (e.g., solvent purity, inert atmosphere). highlights that temperature fluctuations >5°C can reduce yields by 20% .
- Biological Assays : Validate activity using multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and standardized MIC protocols. Discrepancies may arise from differences in bacterial efflux pump expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
